4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and an isopropylphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and an α-haloketone.
Attachment of the Isopropylphenyl Group: The isopropylphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the thiazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in organic synthesis research, helping to develop new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
4-chloro-N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can be compared with other benzamide derivatives and thiazole-containing compounds. Similar compounds include:
4-chloro-N-(4-(2-((4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Differing by the presence of a methyl group instead of an isopropyl group.
4-chloro-N-(4-(2-((4-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: Differing by the presence of an ethyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-chloro-N-[4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13(2)14-5-9-17(10-6-14)23-19(26)11-18-12-28-21(24-18)25-20(27)15-3-7-16(22)8-4-15/h3-10,12-13H,11H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGGEXFNNYANNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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